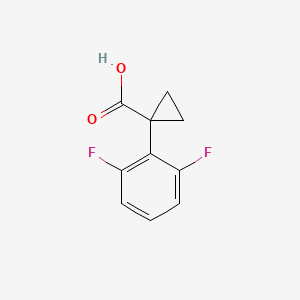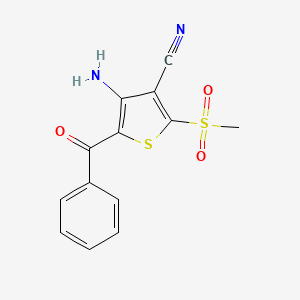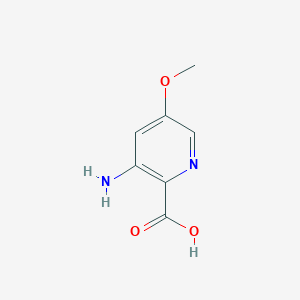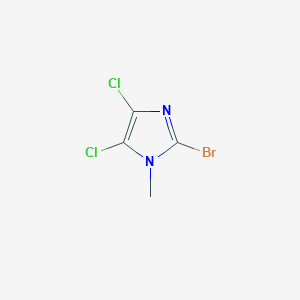
2-bromo-4,5-dichloro-1-methyl-1H-imidazole
Overview
Description
2-Bromo-4,5-dichloro-1-methyl-1H-imidazole (BCMI) is an organic compound that has been widely studied for its potential applications in scientific research. BCMI is a member of the imidazole family of compounds and is composed of a five-membered ring with two nitrogen atoms, one bromine atom, one methyl group, and two chlorine atoms. It is a colorless solid that is soluble in most organic solvents. BCMI has been studied for its potential uses in medicinal chemistry, materials science, and biochemistry.
Scientific Research Applications
Chemical Synthesis and Reactions
Sandmeyer Type Reaction : 2-Mercapto-1-methyl-imidazoline is converted into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide, demonstrating a key reaction in chemical synthesis (Lobana, Sultana, & Butcher, 2011).
Nucleophilic Substitution Reaction : Computational studies have explored the reactions between imidazole and various 2-bromo-1-arylethanones, highlighting the role of imidazole derivatives in theoretical and practical chemistry (Erdogan & Erdoğan, 2019).
Biological and Medicinal Research
Antibacterial and Cytotoxic Properties : Research on N-heterocyclic carbene-silver complexes involving 4,5-dichloro-1H-imidazole demonstrates their antibacterial and cytotoxic activities, showing potential applications in medical and pharmaceutical research (Patil et al., 2010).
Synthesis of Antiviral Nucleosides : Studies have synthesized polyhalogenated imidazole nucleosides, including 2-bromo-4,5-dichloro variants, as analogues for antiviral compounds, indicating their potential use in antiviral drug development (Chien, Saluja, Drach, & Townsend, 2004).
Antidepressant Activity : 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives have been synthesized and evaluated for antidepressant activities, revealing the therapeutic potential of imidazole derivatives in mental health treatments (Khaliullin et al., 2017).
Materials Science and Corrosion Studies
- Inhibition of Steel Corrosion : Imidazo[4,5-b] pyridine derivatives, related to 2-bromo-4,5-dichloro-1-methyl-1H-imidazole, have been evaluated for their effectiveness in preventing mild steel corrosion, demonstrating the compound's relevance in materials science (Saady et al., 2021).
Future Directions
Mechanism of Action
Target of Action
2-Bromo-4,5-dichloro-1-methyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antifungal activities . .
Mode of Action
Imidazole derivatives have been reported to interact with various biological targets, leading to a wide range of effects
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad range of biological activities
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives have been reported to have a wide range of biological activities
Biochemical Analysis
Biochemical Properties
2-Bromo-4,5-dichloro-1-methyl-1H-imidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to form complexes with bimetallic platinum (II), which exhibits potent cytotoxic activity . The nature of these interactions often involves the formation of covalent bonds or coordination complexes, which can alter the activity of the target biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent . The modulation of gene expression and signaling pathways by this compound can lead to altered cellular responses, including apoptosis and cell cycle arrest.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with platinum (II) complexes can result in the inhibition of DNA replication and transcription, thereby exerting cytotoxic effects . Additionally, changes in gene expression induced by this compound can further influence cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained cytotoxic effects, which are essential for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological activity . Toxicity studies have indicated that high doses of this compound can cause organ damage and other adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and alter metabolite levels, which can have downstream effects on cellular function . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . The localization of this compound can influence its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
2-bromo-4,5-dichloro-1-methylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrCl2N2/c1-9-3(7)2(6)8-4(9)5/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELULNLISMUDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
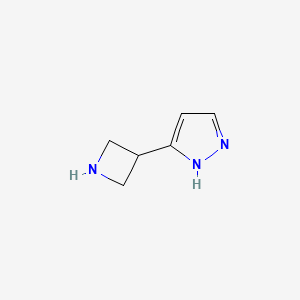
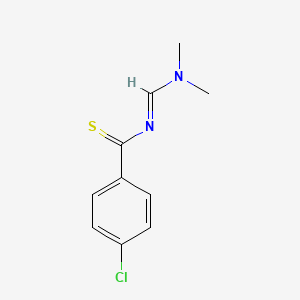
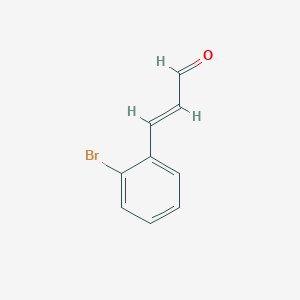
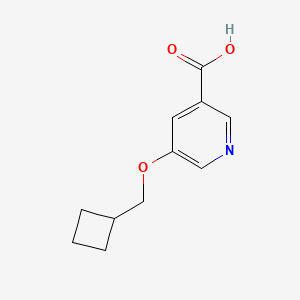

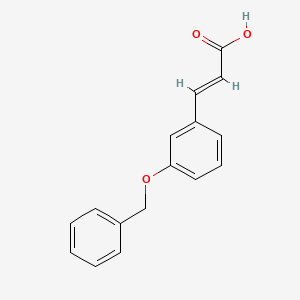


![(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3034127.png)
![3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile](/img/structure/B3034128.png)
